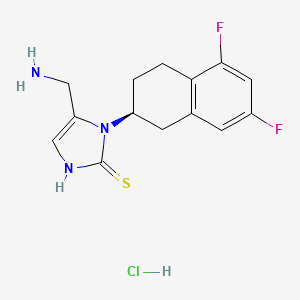

Nepicastat hydrochloride

Description

Properties

IUPAC Name |

4-(aminomethyl)-3-[(2S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl]-1H-imidazole-2-thione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F2N3S.ClH/c15-9-3-8-4-10(1-2-12(8)13(16)5-9)19-11(6-17)7-18-14(19)20;/h3,5,7,10H,1-2,4,6,17H2,(H,18,20);1H/t10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIPDUAJWNBEVOY-PPHPATTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1N3C(=CNC3=S)CN)C=C(C=C2F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C(C[C@H]1N3C(=CNC3=S)CN)C=C(C=C2F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClF2N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00168811 | |

| Record name | Nepicastat hydrochloride anhydrous | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00168811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170151-24-3 | |

| Record name | Nepicastat hydrochloride anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170151243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nepicastat hydrochloride anhydrous | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00168811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 170151-24-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NEPICASTAT HYDROCHLORIDE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3WK068D17I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Nepicastat Hydrochloride

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Nepicastat hydrochloride is a potent, selective, and orally bioavailable inhibitor of dopamine β-hydroxylase (DBH), the terminal enzyme in the biosynthesis of norepinephrine. By arresting the conversion of dopamine to norepinephrine, Nepicastat fundamentally alters catecholamine balance, leading to a decrease in norepinephrine levels and a corresponding increase in dopamine levels. This unique mechanism of action offers a targeted approach to modulating sympathetic nervous system activity, which is implicated in the pathophysiology of various disorders. This guide provides a comprehensive technical overview of Nepicastat's mechanism, its pharmacodynamic effects on catecholamine levels, the experimental protocols used to validate its activity, and the therapeutic rationale for its investigation in conditions such as heart failure, post-traumatic stress disorder (PTSD), and substance use disorders.

The Scientific Imperative: Targeting the Sympathetic Nervous System

Chronic activation of the sympathetic nervous system is a recognized maladaptive response that contributes to the progression of numerous cardiovascular and neurological diseases.[1] The primary effector neurotransmitter of this system, norepinephrine (noradrenaline), plays a critical role in mediating physiological stress responses. Consequently, the enzymatic machinery responsible for its synthesis presents a compelling target for therapeutic intervention. This compound (formerly RS-25560-197 or SYN117) was developed as a direct modulator of norepinephrine biosynthesis, offering a nuanced alternative to receptor blockade.[1] Its primary target is dopamine β-hydroxylase (DBH), a critical enzyme in the catecholamine synthesis pathway.[2][3]

Foundational Biochemistry: The Catecholamine Biosynthesis Pathway

To comprehend the action of Nepicastat, one must first understand the endogenous production of catecholamines. This multi-step enzymatic process occurs within the cytosol and synaptic vesicles of noradrenergic neurons and the chromaffin cells of the adrenal medulla.[4][5][6]

The pathway proceeds as follows:

-

L-Tyrosine to L-DOPA: The process begins with the amino acid L-tyrosine. The enzyme Tyrosine Hydroxylase (TH), the rate-limiting enzyme in the pathway, hydroxylates L-tyrosine to form L-3,4-dihydroxyphenylalanine (L-DOPA).[5][7][8]

-

L-DOPA to Dopamine: Aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase, removes the carboxyl group from L-DOPA to synthesize dopamine.[5][7][8]

-

Dopamine to Norepinephrine: Dopamine is actively transported into synaptic vesicles. Within these vesicles, Dopamine β-hydroxylase (DBH) catalyzes the stereospecific hydroxylation of dopamine at the β-carbon, forming norepinephrine.[3][7] This is the specific enzymatic step targeted by Nepicastat.

-

Norepinephrine to Epinephrine: In tissues where it is expressed, primarily the adrenal medulla, the enzyme phenylethanolamine N-methyltransferase (PNMT) transfers a methyl group from S-adenosyl methionine to norepinephrine, yielding epinephrine (adrenaline).[4][5][6]

Caption: The core catecholamine biosynthesis pathway.

Core Mechanism: Potent and Selective Inhibition of Dopamine β-Hydroxylase

Nepicastat's therapeutic action is rooted in its function as a potent, reversible, and highly selective inhibitor of dopamine β-hydroxylase.[9][10]

Enzymatic Target: Dopamine β-hydroxylase is a copper-containing monooxygenase enzyme located within the synaptic vesicles of noradrenergic neurons.[3][11] It requires molecular oxygen and ascorbate (Vitamin C) as cofactors to catalyze the conversion of dopamine to norepinephrine.[3][12][13]

Inhibitory Action: Nepicastat exhibits a competitive inhibition mechanism, binding to the active site of DBH and preventing the substrate, dopamine, from being hydroxylated.[14] This blockade is highly specific. Studies have demonstrated that Nepicastat has negligible affinity for at least twelve other enzymes and thirteen neurotransmitter receptors, underscoring its focused pharmacological profile.[9] This selectivity is clinically advantageous, as it minimizes the potential for off-target effects.[15]

The potency of Nepicastat is demonstrated by its low nanomolar half-maximal inhibitory concentration (IC₅₀) values.

Caption: Nepicastat competitively inhibits DBH, blocking norepinephrine synthesis.

Pharmacodynamic Consequences: Rebalancing Catecholamine Levels

The direct and predictable consequence of DBH inhibition by Nepicastat is a significant shift in the balance of catecholamines. By blocking the synthetic pathway downstream of dopamine, Nepicastat induces:

-

A reduction in norepinephrine (NE) levels: As the conversion from dopamine is halted, the synthesis of new norepinephrine is diminished.[9][17]

-

An increase in dopamine (DA) levels: The substrate for DBH, dopamine, accumulates within the neuron as it is no longer being converted.[9][17] This can lead to increased dopamine availability for release.

-

An elevated Dopamine/Norepinephrine Ratio: The combined effect of decreased norepinephrine and increased dopamine results in a significantly higher DA/NE ratio, a key biomarker of DBH inhibition.[9]

These effects have been consistently demonstrated in preclinical models.

| Preclinical Model | Treatment | Effect on Norepinephrine (NE) | Effect on Dopamine (DA) | Effect on DA/NE Ratio | Source |

| Spontaneously Hypertensive Rats (SHRs) | 30 mg/kg, p.o. | Significant decrease in mesenteric artery and left ventricle | Significant increase in mesenteric artery and left ventricle | Significant Increase | [18] |

| Beagle Dogs | 2 mg/kg, b.i.d., p.o. for 15 days | ↓ 52% (peak reduction in plasma) | ↑ 646% (peak increase in plasma) | Significant Increase | [18] |

Therapeutic Rationale and Investigated Applications

The ability of Nepicastat to modulate the sympathetic nervous system provides a strong rationale for its investigation in several clinical conditions characterized by noradrenergic overactivity.

-

Congestive Heart Failure (CHF): In CHF, sustained sympathetic activation leads to elevated norepinephrine levels, which contributes to progressive cardiac remodeling and dysfunction.[1][19] By inhibiting DBH, Nepicastat reduces this noradrenergic drive. In canine models of heart failure, Nepicastat therapy was shown to prevent progressive left ventricular dysfunction and remodeling.[19][20]

-

Post-Traumatic Stress Disorder (PTSD): PTSD is associated with a hyperactive noradrenergic system, contributing to symptoms of hyperarousal, exaggerated startle responses, and the consolidation of traumatic memories.[21] The therapeutic hypothesis is that by decreasing norepinephrine synthesis, Nepicastat can ameliorate these core symptoms.[22] In a mouse model of PTSD, Nepicastat treatment decreased freezing behavior and anxiety while reducing catecholamine levels in plasma and tissues.[21][23]

-

Substance Use Disorders (e.g., Cocaine): The role of Nepicastat in addiction is complex. By inhibiting DBH, it can reduce norepinephrine release while simultaneously increasing dopamine release, particularly in the prefrontal cortex.[24][25] This elevation of prefrontal dopamine may enhance executive control and impulse regulation.[26] Studies in rats have shown Nepicastat can suppress the reinstatement of cocaine-seeking behavior.[27] In human studies, Nepicastat was found to be safe when co-administered with cocaine and showed a potential to reduce some of cocaine's positive subjective effects.[28]

Experimental Protocols for Efficacy Assessment

The validation of Nepicastat's mechanism and pharmacodynamic effects relies on robust in vitro and in vivo experimental models.

In Vitro Dopamine β-Hydroxylase Inhibition Assay

This protocol provides a direct measure of the compound's ability to inhibit the target enzyme.

Objective: To determine the IC₅₀ of Nepicastat against purified dopamine β-hydroxylase.

Methodology:

-

Reagent Preparation:

-

Prepare a phosphate buffer solution (pH 6.0).

-

Dissolve purified bovine or human dopamine β-hydroxylase in the buffer.

-

Prepare solutions of cofactors: ascorbic acid and catalase.

-

Prepare a solution of the substrate, tyramine (a DBH substrate often used for convenience in assays).

-

Prepare serial dilutions of this compound in the appropriate vehicle (e.g., DMSO, then buffer).

-

-

Assay Procedure:

-

In a 96-well plate, add the DBH enzyme solution, cofactors, and varying concentrations of Nepicastat (or vehicle for control wells).

-

Pre-incubate the mixture for 15-30 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the tyramine substrate to all wells.

-

Incubate for a defined period (e.g., 60 minutes) at 37°C.

-

-

Quantification:

-

Stop the reaction (e.g., by adding a strong acid).

-

The product of the reaction, octopamine, is quantified. This can be done using various methods, including spectrophotometry after periodate oxidation or more sensitive methods like High-Performance Liquid Chromatography (HPLC) with electrochemical detection.[3]

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each Nepicastat concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

In Vivo Assessment in a Rodent Model

This workflow outlines the process for evaluating the pharmacodynamic effects of Nepicastat in live animals.

Caption: Experimental workflow for in vivo assessment of Nepicastat.

Conclusion

This compound operates through a precise and well-characterized mechanism of action: the potent and selective inhibition of dopamine β-hydroxylase. This intervention directly rebalances the catecholamine system, decreasing norepinephrine synthesis while increasing levels of its precursor, dopamine. This targeted modulation of the sympathetic nervous system has demonstrated therapeutic potential in preclinical and clinical investigations for conditions driven by noradrenergic overactivity, including heart failure and post-traumatic stress disorder. The high selectivity and predictable pharmacodynamic effects of Nepicastat make it a valuable tool for both clinical research and as a potential therapeutic agent.

References

- 1. Dopamine-beta-hydroxylase inhibition: a novel sympatho-modulatory approach for the treatment of congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nepicastat - Wikipedia [en.wikipedia.org]

- 3. Dopamine beta-hydroxylase - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. PathWhiz [pathbank.org]

- 6. SMPDB [smpdb.ca]

- 7. Biosynthesis of Catecholamines - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Catecholamine Synthesis & Breakdown Mnemonic for USMLE [pixorize.com]

- 9. selleckchem.com [selleckchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Dopamine beta-hydroxylase in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Dopamine Beta Hydroxylase Enzyme: Its Function and Dysfunction - MosaicDX [mosaicdx.com]

- 13. Dopamine-β-Hydroxylase (DBH), Its Cofactors and Other Biochemical Parameters in the Serum of Neurological Patients in Bangladesh - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scbt.com [scbt.com]

- 15. In vitro assessment of the interactions of dopamine β-hydroxylase inhibitors with human P-glycoprotein and Breast Cancer Resistance Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

- 17. This compound | Hydroxylases | Tocris Bioscience [tocris.com]

- 18. Catecholamine modulatory effects of nepicastat (RS-25560-197), a novel, potent and selective inhibitor of dopamine-beta-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ahajournals.org [ahajournals.org]

- 20. ahajournals.org [ahajournals.org]

- 21. Treatment With Nepicastat Decreases Contextual Traumatic Memories Persistence in Post-traumatic Stress Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. trial.medpath.com [trial.medpath.com]

- 23. Frontiers | Treatment With Nepicastat Decreases Contextual Traumatic Memories Persistence in Post-traumatic Stress Disorder [frontiersin.org]

- 24. The dopamine beta-hydroxylase inhibitor nepicastat increases dopamine release and potentiates psychostimulant-induced dopamine release in the prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Nepicastat: a versatile therapeutic agent - pharmacological activities and clinical prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Treatment with dopamine β-hydroxylase (DBH) inhibitors prevents morphine use and relapse-like behavior in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Evaluation of the dopamine β-hydroxylase (DβH) inhibitor nepicastat in participants who meet criteria for cocaine use disorder - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Nepicastat Hydrochloride: Mechanism, Application, and Evaluation of Dopamine β-Hydroxylase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nepicastat hydrochloride is a potent, selective, and orally active inhibitor of dopamine β-hydroxylase (DBH), the terminal enzyme in the norepinephrine biosynthesis pathway. By preventing the conversion of dopamine to norepinephrine, Nepicastat modulates catecholamine levels, leading to reduced norepinephrine and elevated dopamine concentrations in both central and peripheral tissues. This guide provides an in-depth analysis of Nepicastat's mechanism of action, details methodologies for its preclinical evaluation, and reviews its therapeutic potential in cardiovascular and neuropsychiatric disorders. We will explore the biochemical intricacies of DBH, the pharmacological profile of Nepicastat, and the experimental frameworks necessary to validate its activity, offering a comprehensive resource for professionals in drug discovery and development.

The Scientific Rationale: Targeting Dopamine β-Hydroxylase (DBH)

Dopamine β-hydroxylase is a critical copper-containing monooxygenase that catalyzes the hydroxylation of dopamine to form norepinephrine.[1][2] This enzymatic step is fundamental to the biosynthesis of catecholamines, a class of neurotransmitters and hormones that includes dopamine, norepinephrine, and epinephrine.[3][4] These molecules are integral to the regulation of numerous physiological processes, including cardiovascular function, stress responses, and cognitive functions like attention and arousal.[5][6]

DBH is primarily located within the synaptic vesicles of noradrenergic neurons in the central and peripheral nervous systems and in the chromaffin cells of the adrenal medulla.[1][2] Its inhibition presents a compelling therapeutic strategy for conditions characterized by sympathetic nervous system overactivity. By reducing norepinephrine synthesis, DBH inhibitors can mitigate the downstream effects of excessive noradrenergic signaling, which is implicated in pathologies such as congestive heart failure, hypertension, post-traumatic stress disorder (PTSD), and cocaine dependence.[7][8][9]

The Catecholamine Biosynthesis Pathway

The synthesis of catecholamines is a sequential enzymatic process. The inhibition of DBH by Nepicastat represents a key intervention point in this pathway.

Caption: The catecholamine synthesis pathway and the inhibitory action of Nepicastat on DBH.

This compound: A Profile

Nepicastat (also known as SYN117 or RS-25560-197) is a selective and potent inhibitor of DBH.[7][9] Its hydrochloride salt form enhances its solubility and suitability for pharmaceutical formulation.

Chemical and Pharmacological Properties

| Property | Value / Description | Source |

| IUPAC Name | 5-(Aminomethyl)-1-[(2S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl]-1,3-dihydro-2H-imidazole-2-thione | [7] |

| Molecular Formula | C₁₄H₁₅F₂N₃S | [7] |

| Mechanism | Reversible, potent, and selective inhibitor of Dopamine β-Hydroxylase. | [9][10] |

| IC₅₀ (Bovine DBH) | 8.5 ± 0.8 nM | [9] |

| IC₅₀ (Human DBH) | 9.0 ± 0.8 nM | [5][9] |

| Selectivity | Negligible affinity for 12 other enzymes and 13 neurotransmitter receptors at concentrations > 10 µM. | [9][11] |

| Key Effect | Decreases norepinephrine and increases dopamine levels in plasma and tissues. | [9][11] |

| Bioavailability | Orally bioavailable. | [11] |

| Blood-Brain Barrier | Nepicastat can cross the blood-brain barrier. | [5][12] |

Causality Behind Experimental Choices: The selection of Nepicastat for development was driven by its high potency (nanomolar IC₅₀) and, critically, its high selectivity. In drug development, off-target effects are a primary source of adverse events. By demonstrating negligible activity against a wide panel of other enzymes and receptors, Nepicastat promised a more focused therapeutic action with a potentially cleaner side-effect profile compared to less selective inhibitors like disulfiram.[9][10]

Preclinical Evaluation: Methodologies and Protocols

Validating the efficacy and mechanism of a DBH inhibitor like Nepicastat requires a combination of in vitro and in vivo experimental models.

In Vitro DBH Inhibition Assay

The foundational experiment to confirm the activity of a putative DBH inhibitor is a direct enzyme activity assay. This protocol provides a self-validating system by measuring the formation of the enzymatic product.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Nepicastat on purified DBH.

Principle: The assay measures the rate of norepinephrine formation from the substrate dopamine. The reaction requires molecular oxygen and the cofactor ascorbate.[2][13] The product can be quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD), which offers high sensitivity and specificity.[1]

Detailed Protocol:

-

Enzyme Preparation: Use purified bovine or recombinant human DBH. The enzyme is typically stored at -80°C in a suitable buffer.

-

Reagent Preparation:

-

Assay Buffer: Prepare a buffer such as MES (2-(N-morpholino)ethanesulfonic acid) at pH 6.0.

-

Cofactors: Prepare fresh solutions of ascorbic acid (Vitamin C) and catalase (to remove hydrogen peroxide, which can damage the enzyme).[3]

-

Substrate: Prepare a stock solution of dopamine hydrochloride.

-

Inhibitor: Prepare a serial dilution of this compound to test a range of concentrations (e.g., 0.1 nM to 10 µM).

-

-

Assay Procedure:

-

In a microcentrifuge tube, combine the assay buffer, catalase, ascorbate, and the specific concentration of Nepicastat or vehicle (control).

-

Pre-incubate the mixture at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

-

Add the purified DBH enzyme to the mixture.

-

Initiate the reaction by adding the dopamine substrate.

-

Incubate the reaction at 37°C for a defined period (e.g., 20 minutes). The reaction time should be within the linear range of product formation.

-

Stop the reaction by adding an acid, such as perchloric acid, which denatures the enzyme.

-

-

Quantification:

-

Centrifuge the tubes to pellet the denatured protein.

-

Inject a known volume of the supernatant into an HPLC-ECD system.

-

Separate dopamine and norepinephrine using a reverse-phase C18 column.

-

Quantify the norepinephrine peak area by comparing it to a standard curve.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each Nepicastat concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

In Vivo Pharmacodynamic Assessment

Objective: To confirm that Nepicastat inhibits DBH activity in a living organism, leading to the expected modulation of catecholamine levels.

Model: Spontaneously hypertensive rats (SHRs) are often used as they have a baseline of sympathetic overactivity.[9]

Workflow:

Caption: A typical experimental workflow for in vivo evaluation of Nepicastat.

Key Insights: This in vivo model is crucial for establishing a pharmacokinetic/pharmacodynamic (PK/PD) relationship. It demonstrates that the drug not only reaches its target tissues but also engages the target enzyme to produce a measurable biological effect. Studies show that oral administration of Nepicastat in rats and dogs leads to dose-dependent decreases in norepinephrine and increases in dopamine in key tissues like the heart, arteries, and cerebral cortex.[9]

Therapeutic Applications and Clinical Landscape

The ability of Nepicastat to modulate sympathetic tone has led to its investigation in several clinical indications.

Congestive Heart Failure (CHF)

Rationale: CHF is characterized by chronic activation of the sympathetic nervous system, which, while initially compensatory, ultimately contributes to disease progression, left ventricular dysfunction, and remodeling.[9] By reducing cardiac norepinephrine levels, Nepicastat can decrease cardiac workload and potentially halt or reverse these pathological changes.[8]

Clinical Evidence: In a canine model of chronic heart failure, long-term therapy with Nepicastat prevented the progression of left ventricular dysfunction and remodeling.[14] While promising, large-scale human trials for this indication have been limited.

Post-Traumatic Stress Disorder (PTSD)

Rationale: The hyperarousal and exaggerated fear responses in PTSD are linked to noradrenergic system hyperactivity.[15] Reducing norepinephrine synthesis is a logical approach to dampen these symptoms.

Clinical Evidence: Animal models have shown that Nepicastat can reduce the persistence of traumatic memories and anxiety-like behaviors.[16][17] However, a Phase 2 clinical trial in veterans with PTSD did not find Nepicastat to be effective in relieving overall symptoms compared to a placebo.[7][15] Development for this indication has largely been discontinued.[7]

Cocaine Dependence

Rationale: While cocaine addiction is primarily associated with the dopamine system, norepinephrine plays a critical role in mediating stress- and cue-induced relapse.[18][19] By inhibiting DBH, Nepicastat is thought to reduce the noradrenergic signaling that triggers craving and drug-seeking behavior.[20] Furthermore, by shunting dopamine away from norepinephrine synthesis, Nepicastat may increase dopamine levels in noradrenergic terminals, potentially altering the subjective effects of cocaine.[21][22]

Clinical Evidence: Preclinical studies in rats demonstrated that Nepicastat significantly reduces the reinforcing properties of cocaine and attenuates relapse-like behavior triggered by stress, cues, and the drug itself.[18][20] A human laboratory study found that Nepicastat was safe when co-administered with cocaine and reduced some of its positive subjective effects, suggesting it may be a viable pharmacotherapy for cocaine use disorder.[23][24]

Conclusion and Future Perspectives

This compound is a well-characterized, potent, and selective inhibitor of dopamine β-hydroxylase that effectively modulates the catecholamine system. Its mechanism of action provides a strong rationale for its use in disorders driven by sympathetic hyperactivity. While its clinical journey has seen mixed results, particularly in PTSD, the preclinical and early clinical data for cocaine dependence remain compelling.

The story of Nepicastat underscores a critical lesson in drug development: a sound mechanism and potent activity do not always translate to clinical efficacy across all mechanistically-plausible indications. Future research may focus on identifying patient populations with specific biomarkers of noradrenergic hyperactivity who might benefit most from DBH inhibition. Furthermore, the exploration of next-generation DBH inhibitors with optimized pharmacokinetic profiles continues to be an active area of research.

References

- 1. Dopamine beta-hydroxylase - Wikipedia [en.wikipedia.org]

- 2. Dopamine beta-hydroxylase in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Catecholamine Synthesis & Breakdown Mnemonic for USMLE [pixorize.com]

- 4. Catecholamine - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Nepicastat - Wikipedia [en.wikipedia.org]

- 8. Cardiovascular effects of nepicastat (RS-25560-197), a novel dopamine beta-hydroxylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Catecholamine modulatory effects of nepicastat (RS-25560-197), a novel, potent and selective inhibitor of dopamine-beta-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scbt.com [scbt.com]

- 11. This compound | Hydroxylases | Tocris Bioscience [tocris.com]

- 12. In vitro assessment of the interactions of dopamine β-hydroxylase inhibitors with human P-glycoprotein and Breast Cancer Resistance Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Biosynthesis of Catecholamines - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Effects of dopamine beta-hydroxylase inhibition with nepicastat on the progression of left ventricular dysfunction and remodeling in dogs with chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. trial.medpath.com [trial.medpath.com]

- 16. Treatment With Nepicastat Decreases Contextual Traumatic Memories Persistence in Post-traumatic Stress Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Treatment With Nepicastat Decreases Contextual Traumatic Memories Persistence in Post-traumatic Stress Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The selective dopamine β-hydroxylase inhibitor nepicastat attenuates multiple aspects of cocaine-seeking behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Treatment for cocaine addiction targets relapse [news.emory.edu]

- 20. The Selective Dopamine β-Hydroxylase Inhibitor Nepicastat Attenuates Multiple Aspects of Cocaine-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The dopamine beta-hydroxylase inhibitor nepicastat increases dopamine release and potentiates psychostimulant-induced dopamine release in the prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Evaluation of the dopamine β-hydroxylase (DβH) inhibitor nepicastat in participants who meet criteria for cocaine use disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 24. psychiatrictimes.com [psychiatrictimes.com]

The Discovery and Synthesis of Nepicastat Hydrochloride: A Technical Guide for Drug Development Professionals

Abstract

Nepicastat hydrochloride, a potent and selective inhibitor of dopamine β-hydroxylase (DBH), represents a significant therapeutic candidate with a rich history of investigation spanning cardiovascular diseases to substance use disorders. This technical guide provides an in-depth exploration of the discovery and synthesis of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just a recitation of facts, but a narrative that delves into the scientific rationale behind key experimental decisions. This document elucidates the mechanism of action, traces its developmental journey from a congestive heart failure candidate to its evaluation in cocaine dependence and post-traumatic stress disorder (PTSD), and provides a detailed, step-by-step examination of its chemical synthesis. By integrating field-proven insights with rigorous scientific data, this guide aims to be a comprehensive resource for those engaged in the multifaceted world of drug discovery and development.

Introduction: The Therapeutic Rationale for Dopamine β-Hydroxylase Inhibition

The sympathetic nervous system plays a crucial role in regulating cardiovascular function, primarily through the actions of catecholamines like norepinephrine. Dopamine β-hydroxylase (DBH) is a key enzyme in the catecholamine biosynthetic pathway, responsible for the conversion of dopamine to norepinephrine.[1] The inhibition of DBH, therefore, presents a compelling therapeutic strategy for conditions characterized by sympathetic overactivity. By reducing norepinephrine levels and consequently increasing dopamine levels, DBH inhibitors can modulate cardiovascular parameters and neurotransmitter balance.[2]

This compound (formerly known as RS-25560-197) emerged from this therapeutic hypothesis as a potent and selective inhibitor of DBH.[3] Initially developed by Roche Bioscience, its journey reflects a common narrative in drug development, where a deep understanding of its pharmacological effects has led to the exploration of its utility in a range of seemingly disparate therapeutic areas, from congestive heart failure to psychiatric and substance use disorders.[4][5]

Discovery of Nepicastat: A Journey of Selective Inhibition

The discovery of Nepicastat was driven by the need for a highly selective inhibitor of DBH with favorable pharmacokinetic properties.[3] The research aimed to identify a compound that could effectively modulate the sympathetic nervous system with minimal off-target effects.

Mechanism of Action and In Vitro Potency

This compound is a potent, selective, and orally active inhibitor of dopamine β-hydroxylase.[] It exerts its effect by directly binding to the enzyme, thereby preventing the conversion of dopamine to norepinephrine.[7] This inhibition is concentration-dependent and has been demonstrated in both bovine and human forms of the enzyme.[8][9]

| Enzyme Source | IC50 (nM) |

| Bovine DBH | 8.5[8][9] |

| Human DBH | 9.0[8][9] |

Table 1: In Vitro Potency of Nepicastat against Dopamine β-Hydroxylase

A key aspect of Nepicastat's discovery was its remarkable selectivity. In vitro studies have shown that it has a negligible affinity for a panel of twelve other enzymes and thirteen neurotransmitter receptors, highlighting its specific mode of action.[8] This selectivity is crucial for minimizing the potential for off-target side effects, a common hurdle in drug development.

Preclinical Pharmacology: From Cardiovascular to CNS Effects

The initial preclinical development of Nepicastat focused on its potential as a treatment for congestive heart failure (CHF).[3] In animal models of hypertension and heart failure, Nepicastat demonstrated the ability to reduce noradrenaline content and increase dopamine levels in key tissues such as the artery, left ventricle, and cerebral cortex.[8] These changes in catecholamine levels were associated with beneficial cardiovascular effects, including antihypertensive effects and prevention of left ventricular dysfunction.[8]

The ability of Nepicastat to cross the blood-brain barrier opened up avenues for exploring its effects on the central nervous system.[9] Subsequent research investigated its potential in treating conditions like cocaine dependence and PTSD, where dysregulation of catecholamine systems is implicated.[10][11] Studies in animal models showed that Nepicastat could reduce cocaine-seeking behavior and attenuate responses to stress.[11][12]

Synthesis of this compound: A Detailed Walkthrough

The chemical synthesis of this compound involves a multi-step process that requires careful control of stereochemistry to obtain the desired (S)-enantiomer, which is the biologically active form. Two primary synthetic routes have been described, each with its own set of strategic considerations.

Synthetic Route 1: Starting from L-Aspartic Acid

This route utilizes a chiral starting material, L-aspartic acid, to establish the stereocenter early in the synthesis.

Caption: Synthetic workflow for Nepicastat starting from L-Aspartic Acid.

Step 1: Synthesis of N-Trifluoroacetyl-L-aspartic Anhydride L-aspartic acid is reacted with trifluoroacetic acid and trifluoroacetic anhydride to protect the amine and form the anhydride. This activated intermediate is crucial for the subsequent Friedel-Crafts acylation.

Step 2: Friedel-Crafts Acylation The N-trifluoroacetyl-L-aspartic anhydride undergoes a Friedel-Crafts acylation with 1,3-difluorobenzene in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl3), to form the corresponding ketone. The causality behind using a Friedel-Crafts reaction lies in its efficiency in forming carbon-carbon bonds with aromatic rings.

Step 3: Formation of the Chiral Amine This multi-step transformation begins with the reduction of the ketone's carbonyl group via catalytic hydrogenation, often using Pearlman's catalyst (palladium hydroxide on carbon), which is known for its effectiveness in hydrogenolysis reactions. The resulting phenylbutyric acid is then converted to its acid chloride with phosphorus pentachloride (PCl5) and subsequently cyclized using aluminum chloride to yield a tetralone. A second hydrogenolysis step removes the benzylic carbonyl, followed by hydrolysis of the trifluoroacetamide protecting group with lithium hydroxide (LiOH) to afford the key intermediate, (S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl amine. The choice of a sequence of reductions and cyclization is a strategic approach to construct the tetralin core while preserving the stereochemistry.

Step 4: Imidazole Ring Construction The chiral amine is then reacted with 1,3-dihydroxyacetone and potassium thiocyanate in an acidic medium to construct the imidazole-2-thione ring. The hydroxyl group of the resulting intermediate is then substituted with a formamido group by heating with formamide or ammonium formate.

Step 5: Final Reduction and Salt Formation The formamide intermediate is reduced with a strong reducing agent like lithium aluminum hydride (LiAlH4) to yield the primary amine of Nepicastat. Finally, treatment with isopropanolic HCl affords this compound.

Synthetic Route 2: Starting from 3,5-Difluorophenylacetic Acid

This alternative route employs a stereoselective reduction to introduce the desired chirality.

Caption: Synthetic workflow for Nepicastat starting from 3,5-Difluorophenylacetic Acid.

Step 1: Tetralone Formation 3,5-Difluorophenylacetic acid is first converted to its acyl chloride using thionyl chloride (SOCl2). This activated species then undergoes an intramolecular Friedel-Crafts acylation with ethylene in the presence of aluminum chloride to form the tetralone.

Step 2: Stereoselective Reduction The key step in this route is the stereoselective reduction of the tetralone's carbonyl group to the corresponding alcohol. This is achieved using lithium aluminum hydride in the presence of a chiral catalyst, (1R,2S)-N-methylephedrine, which directs the hydride attack to produce the (R)-alcohol with high enantiomeric excess. The choice of this specific chiral auxiliary is based on its proven efficacy in the asymmetric reduction of prochiral ketones.

Step 3: Introduction of the Amine Group via Azide The hydroxyl group of the (R)-alcohol is first converted to a good leaving group, a mesylate, by reacting with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine. The mesylate is then displaced with lithium azide (LiN3) in a solvent like dimethylformamide (DMF) to yield the (S)-azide. This SN2 reaction proceeds with an inversion of stereochemistry, thus establishing the desired (S)-configuration at the C2 position. The azide is subsequently reduced to the primary amine.

Step 4 & 5: Imidazole Ring Construction and Final Steps The subsequent steps of constructing the imidazole-2-thione ring, reduction, and salt formation are analogous to those described in Synthetic Route 1.

Clinical Development and Future Perspectives

This compound has undergone Phase 2 clinical trials for several indications, including congestive heart failure, PTSD, and cocaine dependence.[10] While it has been shown to be well-tolerated, its efficacy in these conditions has yielded mixed results.[10] Despite these challenges, the story of Nepicastat underscores the intricate and often unpredictable path of drug development. The deep understanding of its mechanism of action and its pharmacological profile, gained through extensive preclinical and clinical research, continues to make it a valuable tool for studying the role of the noradrenergic system in various physiological and pathological processes.

The exploration of Nepicastat's therapeutic potential may not be over. The growing understanding of the neurobiology of various disorders may yet reveal new applications for this selective DBH inhibitor. Furthermore, the synthetic strategies developed for Nepicastat serve as a valuable blueprint for the design and synthesis of next-generation DBH inhibitors with potentially improved efficacy and pharmacokinetic profiles.

Conclusion

This compound stands as a testament to the power of rational drug design, targeting a specific enzyme with a well-defined physiological role. Its journey from a cardiovascular drug candidate to a potential treatment for central nervous system disorders highlights the interconnectedness of physiological systems and the potential for repositioning drugs based on a thorough understanding of their pharmacology. The synthetic routes to Nepicastat showcase the elegance and ingenuity of modern organic chemistry in constructing complex chiral molecules. This in-depth technical guide has aimed to provide not only the "what" but also the "why" behind the discovery and synthesis of this compound, offering valuable insights for the next generation of drug discovery and development professionals.

References

- 1. This compound, RS-25560-197-药物合成数据库 [drugfuture.com]

- 2. ntrs.nasa.gov [ntrs.nasa.gov]

- 3. | BioWorld [bioworld.com]

- 4. A new route to the imidazole-2-thiones from 2-thiohydantoins. Implications in the study of ergothioneine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 7. New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemshuttle.com [chemshuttle.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. scialert.net [scialert.net]

- 11. The Selective Dopamine β-Hydroxylase Inhibitor Nepicastat Attenuates Multiple Aspects of Cocaine-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Organic Syntheses Procedure [orgsyn.org]

The Pharmacology of Nepicastat Hydrochloride: A Technical Guide for Researchers

Introduction: A Paradigm Shift in Catecholamine Modulation

Nepicastat hydrochloride (formerly known as SYN-117 or RS-25560-197) is a potent, selective, and orally bioavailable inhibitor of the enzyme dopamine β-hydroxylase (DBH).[1][2] DBH is a critical copper-containing enzyme responsible for the biosynthesis of the neurotransmitter norepinephrine (noradrenaline) from dopamine.[2] By targeting this enzymatic step, Nepicastat offers a unique pharmacological approach to modulate the catecholaminergic system, tipping the balance from norepinephrine towards dopamine. This mechanism of action has positioned Nepicastat as a compound of interest for a range of therapeutic areas, including cardiovascular disorders and substance use disorders.[2][3] This in-depth technical guide will provide a comprehensive overview of the pharmacology of this compound, from its molecular mechanism of action to its application in preclinical and clinical research, with a focus on the experimental methodologies that underpin our understanding of this compound.

I. Mechanism of Action: Selective Inhibition of Dopamine β-Hydroxylase

The primary pharmacological action of Nepicastat is its potent and selective inhibition of dopamine β-hydroxylase.[2] This inhibition leads to a decrease in the synthesis of norepinephrine and a subsequent accumulation of its precursor, dopamine, in tissues where DBH is expressed, such as sympathetic nerve terminals and the adrenal medulla.[2]

Biochemical Pathway Modulation

The catecholamine synthesis pathway is a fundamental process in neurobiology. Nepicastat intervenes at a key regulatory point, as illustrated in the following diagram:

References

- 1. Evaluation of the dopamine β-hydroxylase (DβH) inhibitor nepicastat in participants who meet criteria for cocaine use disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Catecholamine modulatory effects of nepicastat (RS-25560-197), a novel, potent and selective inhibitor of dopamine-beta-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cardiovascular effects of nepicastat (RS-25560-197), a novel dopamine beta-hydroxylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Nepicastat hydrochloride effects on catecholamine levels

An In-Depth Technical Guide to the Effects of Nepicastat Hydrochloride on Catecholamine Levels

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a potent and selective inhibitor of dopamine β-hydroxylase (DBH), the enzyme responsible for the conversion of dopamine to norepinephrine. This targeted inhibition leads to a significant modulation of catecholamine balance, characterized by a decrease in norepinephrine levels and a concurrent increase in dopamine levels. This guide provides a comprehensive technical overview of the mechanism of action of nepicastat, its quantifiable effects on catecholamine concentrations in various biological matrices, and detailed methodologies for assessing these changes. The content is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to effectively study and utilize nepicastat in preclinical and clinical research.

Introduction: The Rationale for Dopamine β-Hydroxylase Inhibition

The sympathetic nervous system plays a crucial role in regulating a myriad of physiological processes, with the catecholamines—dopamine, norepinephrine, and epinephrine—acting as its primary neurotransmitters. An overactivation of this system, often characterized by elevated norepinephrine levels, is implicated in the pathophysiology of various cardiovascular and psychiatric disorders.[1][2] Consequently, the modulation of catecholamine biosynthesis presents a compelling therapeutic strategy.

Dopamine β-hydroxylase (DBH) is a copper-containing monooxygenase that catalyzes the stereospecific hydroxylation of dopamine to form norepinephrine.[3][4] As a pivotal enzyme in the catecholamine synthesis pathway, its inhibition offers a direct mechanism to decrease norepinephrine production. This compound (formerly known as RS-25560-197 or SYN117) has emerged as a highly potent and selective, reversible, and competitive inhibitor of DBH, with an IC50 of approximately 9 nM for both bovine and human enzymes.[5][6] Its selectivity for DBH over other enzymes and neurotransmitter receptors minimizes off-target effects, making it a valuable tool for both research and potential therapeutic applications.[6][7]

This guide will delve into the core principles of nepicastat's action, its profound effects on catecholamine homeostasis, and the methodologies employed to quantify these effects.

Mechanism of Action: Targeted Inhibition of Norepinephrine Synthesis

Nepicastat exerts its pharmacological effect by directly binding to the active site of dopamine β-hydroxylase, thereby preventing the enzymatic conversion of dopamine to norepinephrine.[5] This inhibition leads to a predictable and measurable shift in the catecholamine profile within both the central and peripheral nervous systems.

The Catecholamine Biosynthesis Pathway and Nepicastat's Point of Intervention

The synthesis of catecholamines begins with the amino acid L-tyrosine and proceeds through a series of enzymatic steps. Nepicastat's intervention at the DBH step is crucial for its specific modulatory effects.

Caption: The catecholamine biosynthesis pathway and the inhibitory action of Nepicastat.

Consequences of DBH Inhibition

The direct consequence of DBH inhibition by nepicastat is a decrease in the synthesis of norepinephrine. This reduction in norepinephrine levels has several downstream effects:

-

Increased Dopamine Levels: With the conversion of dopamine to norepinephrine blocked, dopamine accumulates in presynaptic terminals.[7][8]

-

Altered Dopamine/Norepinephrine Ratio: The simultaneous decrease in norepinephrine and increase in dopamine leads to a significant elevation of the dopamine-to-norepinephrine ratio, a key indicator of DBH inhibition.[9][10]

-

Regional Specificity: The effects of nepicastat on catecholamine levels can vary depending on the brain region and tissue type, reflecting the differential roles and regulation of dopamine and norepinephrine in various neuronal circuits. For instance, studies in rats have shown that nepicastat increases dopamine release in the medial prefrontal cortex but not in the nucleus accumbens.[7][8]

Quantifiable Effects of Nepicastat on Catecholamine Levels: Preclinical and Clinical Evidence

Numerous studies have demonstrated the robust effects of nepicastat on catecholamine levels across different species and experimental models.

Preclinical Data

In preclinical studies, nepicastat has been shown to effectively modulate catecholamine levels in a dose-dependent manner.

Table 1: Effects of Nepicastat on Catecholamine Levels in Rodent Tissues

| Tissue/Brain Region | Species | Dose of Nepicastat | Change in Dopamine | Change in Norepinephrine | Change in Dopamine/Norepinephrine Ratio | Reference |

| Left Ventricle | Rat | 30 mg/kg | ↑ Increased | ↓ Decreased | ↑ Increased | [9] |

| Kidney | Rat | 30 mg/kg | ↑ Increased | ↓ Decreased | ↑ Increased | [10] |

| Adrenal Glands | Rat | 30 mg/kg | ↑ Increased | ↓ Decreased | ↑ Increased | [10] |

| Medial Prefrontal Cortex | Rat | Not specified | ↑ Increased | ↓ Decreased | Not reported | [8] |

| Nucleus Accumbens | Rat | Not specified | No significant change | ↓ Decreased | Not reported | [8] |

Clinical Investigations

Clinical trials have explored the potential of nepicastat in treating conditions such as post-traumatic stress disorder (PTSD) and cocaine dependence, providing valuable data on its effects in humans.[7][11][12] While a Phase 2 study in PTSD did not show efficacy in relieving overall symptoms, the underlying mechanism of reducing noradrenergic hyperactivity remains a key area of investigation.[12] In studies with cocaine-dependent individuals, nepicastat was found to be safe when co-administered with cocaine and showed a tendency to reduce some of the positive subjective effects of cocaine.[7]

Table 2: Effects of Nepicastat on Plasma Catecholamines in a Clinical Setting

| Population | Dose of Nepicastat | Change in Plasma Dopamine | Change in Plasma Norepinephrine | Change in Dopamine/Norepinephrine Ratio | Reference |

| Healthy Beagle Dogs | 2 mg/kg, b.i.d. | ↑ Increased | ↓ Decreased | ↑ Increased | [6] |

| Cocaine-Dependent Individuals | 80 mg and 160 mg | Not explicitly reported | Not explicitly reported | Not explicitly reported | [7] |

Methodologies for Assessing Nepicastat's Effects on Catecholamine Levels

Accurate quantification of catecholamine levels is paramount to understanding the pharmacodynamics of nepicastat. High-performance liquid chromatography (HPLC) with electrochemical detection (ED) is a widely used and robust method for this purpose.[13][14][15]

Experimental Workflow for Catecholamine Quantification

The following diagram outlines a typical experimental workflow for assessing the impact of nepicastat on catecholamine levels in biological samples.

Caption: A generalized experimental workflow for quantifying catecholamine levels.

Detailed Protocol: Quantification of Catecholamines in Tissue Homogenates by HPLC-ED

This protocol provides a generalized framework. Specific parameters may require optimization based on the tissue type and HPLC system.

1. Reagents and Materials:

- Perchloric acid (0.1 M) with 0.1% EDTA

- Homogenizer (e.g., sonicator or tissue grinder)

- Centrifuge

- Solid-phase extraction (SPE) columns (e.g., alumina or ion-exchange)

- HPLC system with a C18 reverse-phase column

- Electrochemical detector

- Mobile phase (e.g., phosphate buffer with an ion-pairing agent like octanesulfonic acid, methanol, and EDTA)

- Catecholamine standards (dopamine, norepinephrine, epinephrine)

- Internal standard (e.g., 3,4-dihydroxybenzylamine)

2. Sample Preparation:

- Accurately weigh the frozen tissue sample.

- Add a known volume of ice-cold 0.1 M perchloric acid containing the internal standard.

- Homogenize the tissue on ice until a uniform suspension is achieved.

- Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C.

- Collect the supernatant, which contains the catecholamines.

3. Catecholamine Extraction (using Alumina SPE):

- Adjust the pH of the supernatant to ~8.6 with a Tris buffer.

- Condition an alumina SPE column with water and buffer.

- Load the pH-adjusted supernatant onto the column. Catecholamines will bind to the alumina.

- Wash the column with water to remove unbound impurities.

- Elute the catecholamines with a small volume of dilute acid (e.g., 0.1 M perchloric acid).

4. HPLC-ED Analysis:

- Inject a defined volume of the eluate onto the HPLC system.

- Separate the catecholamines using a C18 column and an isocratic mobile phase.

- Detect the eluted catecholamines using an electrochemical detector set at an appropriate oxidation potential.

5. Data Analysis:

- Identify and quantify the catecholamine peaks by comparing their retention times and peak areas/heights to those of the standards.

- Normalize the results to the internal standard to account for variations in extraction efficiency.

- Express the final concentrations as ng or pmol per mg of tissue.

Therapeutic Implications and Future Directions

The ability of nepicastat to selectively reduce norepinephrine and increase dopamine levels has positioned it as a candidate for treating a range of disorders.

-

Post-Traumatic Stress Disorder (PTSD): The hyperarousal symptoms of PTSD are linked to elevated noradrenergic activity.[16][17] By dampening this hyperactivity, nepicastat could potentially alleviate these symptoms.[11]

-

Cocaine Dependence: The reinforcing effects of cocaine are mediated by both dopamine and norepinephrine.[18] By altering the balance of these neurotransmitters, nepicastat may reduce the rewarding properties of cocaine and prevent relapse.[7][19]

-

Congestive Heart Failure: Chronic sympathetic overactivation contributes to the progression of congestive heart failure.[6] Nepicastat's sympatho-modulatory effects could be beneficial in this context.[1]

Future research will likely focus on refining the therapeutic applications of nepicastat, potentially through patient stratification based on genetic biomarkers of DBH activity or baseline catecholamine levels. Further exploration of its effects in combination with other pharmacological agents is also a promising avenue.[20]

Conclusion

This compound is a powerful research tool and a potential therapeutic agent that offers a targeted approach to modulating the catecholamine system. Its selective inhibition of dopamine β-hydroxylase provides a clean mechanism for reducing norepinephrine synthesis and increasing dopamine levels. A thorough understanding of its mechanism of action, coupled with robust analytical methodologies for quantifying its effects, is essential for advancing our knowledge of its therapeutic potential in a variety of clinical applications.

References

- 1. Cardiovascular effects of nepicastat (RS-25560-197), a novel dopamine beta-hydroxylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. NIH conference. Dopamine- -hydroxylase. Basic and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dopamine beta-hydroxylase in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. Catecholamine modulatory effects of nepicastat (RS-25560-197), a novel, potent and selective inhibitor of dopamine-beta-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evaluation of the dopamine β-hydroxylase (DβH) inhibitor nepicastat in participants who meet criteria for cocaine use disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The dopamine beta-hydroxylase inhibitor nepicastat increases dopamine release and potentiates psychostimulant-induced dopamine release in the prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Effects of nepicastat upon dopamine-β-hydroxylase activity and dopamine and norepinephrine levels in the rat left ventricle, kidney, and adrenal gland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. trial.medpath.com [trial.medpath.com]

- 12. Nepicastat - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. theanalyticalscientist.com [theanalyticalscientist.com]

- 15. chromsoc.jp [chromsoc.jp]

- 16. Treatment With Nepicastat Decreases Contextual Traumatic Memories Persistence in Post-traumatic Stress Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | Treatment With Nepicastat Decreases Contextual Traumatic Memories Persistence in Post-traumatic Stress Disorder [frontiersin.org]

- 18. Treatment for cocaine addiction targets relapse [news.emory.edu]

- 19. The Selective Dopamine β-Hydroxylase Inhibitor Nepicastat Attenuates Multiple Aspects of Cocaine-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Exploring Nepicastat Activity: Beyond DβH [mdpi.com]

A Technical Guide to Nepicastat Hydrochloride for Post-Traumatic Stress Disorder (PTSD) Research

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Post-Traumatic Stress Disorder (PTSD) presents a significant therapeutic challenge, with many patients exhibiting inadequate responses to standard treatments like antidepressants.[1] A key area of investigation is the role of the noradrenergic system in the pathophysiology of PTSD, particularly the hyperarousal symptoms that are a common and debilitating complaint among patients.[1] Nepicastat hydrochloride (formerly SYN-117 or RS-25560-197) is a potent and selective inhibitor of dopamine β-hydroxylase (DBH), the enzyme responsible for the conversion of dopamine to norepinephrine.[2][3] By modulating catecholamine levels—specifically decreasing norepinephrine and increasing dopamine—Nepicastat offers a targeted mechanism to potentially alleviate the heightened sympathetic activity characteristic of PTSD.[1][4] This guide provides an in-depth technical overview of Nepicastat, consolidating preclinical and clinical findings, outlining its mechanism of action, and presenting detailed experimental protocols to facilitate further research in this promising area. While a Phase 2 clinical trial did not find Nepicastat effective in relieving PTSD symptoms compared to a placebo, preclinical studies highlight its potential, suggesting that it may be a viable treatment option for individuals with PTSD characterized by elevated catecholamine levels.[2]

The Scientific Rationale: Targeting the Noradrenergic System in PTSD

The rationale for investigating a DBH inhibitor like Nepicastat for PTSD is grounded in the well-documented evidence of noradrenergic dysregulation in the disorder.

-

Hyperactivation of the Sympathetic Nervous System: Both animal models and human studies have demonstrated a significant increase in noradrenaline (NA or norepinephrine) activity in individuals with PTSD.[1] This over-activity is strongly linked to the hyperarousal symptom cluster, which includes insomnia, irritability, hypervigilance, and exaggerated startle responses.[1]

-

Memory Consolidation: Norepinephrine and epinephrine play a crucial role in enhancing the consolidation of traumatic memories.[2] By reducing the synthesis of norepinephrine, Nepicastat may interfere with the formation, consolidation, and retrieval of these persistent traumatic memories.[5][6][7]

-

Dopaminergic Involvement: The conversion of dopamine to norepinephrine is a critical step in catecholamine synthesis.[8] Genetic and neurobiological studies suggest that dopaminergic dysfunction may also play a significant role in the pathophysiology of PTSD.[9][10][11] By inhibiting DBH, Nepicastat not only reduces norepinephrine but also leads to an accumulation of dopamine, which may have its own therapeutic implications.

Mechanism of Action of Nepicastat

Nepicastat is a direct, competitive, and reversible inhibitor of dopamine β-hydroxylase.[3][12] Unlike older, non-selective DBH inhibitors such as disulfiram, Nepicastat does not chelate copper (a cofactor for DBH), contributing to a more favorable safety and tolerability profile.[3][13]

The primary mechanism of action involves the following steps:

-

Inhibition of DBH: Nepicastat binds to the active site of DBH, preventing it from catalyzing the hydroxylation of dopamine to form norepinephrine.

-

Reduction of Norepinephrine: This inhibition leads to decreased synthesis and release of norepinephrine in both the central and peripheral nervous systems.[2]

-

Elevation of Dopamine: As the conversion of dopamine is blocked, it accumulates in presynaptic terminals, leading to increased dopamine levels.

This dual action of reducing norepinephrine and elevating dopamine is central to its therapeutic potential in PTSD.

Caption: Mechanism of Nepicastat action in a noradrenergic neuron.

Preclinical Evidence in PTSD Models

Animal studies have provided significant insights into the potential efficacy of Nepicastat for PTSD. A key study utilized a mouse model of PTSD to evaluate the effects of Nepicastat treatment.[5][6][7]

| Study Parameter | Methodology | Key Findings | Reference |

| Animal Model | Wild-type (129x1/SvJ) female mice submitted to a PTSD induction protocol. | [5] | |

| Dosing Regimen | 30 mg/kg Nepicastat or vehicle administered once daily. | The mean plasma concentration of Nepicastat was 10,046 ± 767 ng/ml one hour after the last oral administration. | [6] |

| Behavioral Assays | Fear Conditioning (Freezing Behavior), Elevated Plus Maze (Anxiety-like Behavior). | - Decreased freezing behavior upon re-exposure to contextual reminders.[6]- Increased time spent and entries in the open arms of the elevated plus maze.[5] | [5] |

| Biochemical Assays | HPLC with electrochemical detection for catecholamines. | - Decreased DBH activity in the adrenal glands.[5][7]- Decreased norepinephrine and adrenaline in plasma and tissues (adrenal gland, liver, heart).[5] | [5][7] |

| Gene Expression | qPCR for Npas4 and Bdnf in the hippocampus. | - Increased mRNA expression of Npas4 and Bdnf, which may contribute to the development of weaker traumatic contextual memories.[5][12] | [5][12] |

These findings suggest that Nepicastat can reduce the persistence of traumatic memories and decrease anxiety-like behavior in a preclinical PTSD model.[5][6][7]

Clinical Research in PTSD

The primary clinical investigation of Nepicastat for PTSD was a multi-site, randomized, double-blind, placebo-controlled Phase 2 trial.[1][14]

| Trial Parameter | Details | Reference |

| Population | 120 outpatient OIF/OEF veterans with PTSD. | [1] |

| Intervention | Nepicastat 120 mg/day vs. placebo. | [1] |

| Duration | 6-week double-blind treatment followed by an 8-week extension phase. | [1] |

| Primary Hypothesis | Nepicastat would significantly reduce PTSD hyperarousal symptoms as measured by the Clinician-Administered PTSD Scale (CAPS), subscale D. | [1] |

| Outcome | The study did not meet its primary endpoint; treatment with Nepicastat was not found to be effective in relieving PTSD-associated symptoms when compared to placebo. | [2] |

Despite the negative outcome of this trial, it's important to consider the heterogeneity of PTSD. It is plausible that Nepicastat could be effective in a subset of PTSD patients, specifically those with biomarker evidence of heightened catecholamine levels.[2]

Safety and Tolerability: Across various studies, including those for congestive heart failure and cocaine dependence, Nepicastat has been generally well-tolerated.[2][13] In healthy adults and in combination with cocaine, no significant differences in adverse events were observed compared to placebo.[2][13]

Key Experimental Protocols

Preclinical PTSD Model and Behavioral Assessment

This protocol outlines a workflow for inducing and assessing PTSD-like behaviors in mice, based on methodologies used in Nepicastat research.[5][6][7]

Caption: Experimental workflow for preclinical evaluation of Nepicastat in a PTSD mouse model.

Step-by-Step Methodology:

-

Animal Model: Utilize a suitable mouse strain (e.g., 129x1/SvJ female mice).[5]

-

PTSD Induction (Day 0): Place mice in a novel context (e.g., a specific chamber). After an acclimatization period, deliver a series of unpredictable footshocks.

-

Treatment Administration: Begin daily oral administration of Nepicastat (e.g., 30 mg/kg) or vehicle (e.g., 0.2% HPMC) immediately after induction.[5][7]

-

Contextual Memory Testing (Days 1, 2, 7): Re-expose the mice to the context where the footshocks occurred for a set duration (e.g., 5 minutes). Record and quantify the percentage of time spent "freezing" (a fear response). A reduction in freezing in the Nepicastat group compared to the vehicle group indicates an attenuation of traumatic memory.[5][7]

-

Anxiety-Like Behavior (Day 9): Use the Elevated Plus Maze (EPM) test. An increase in the time spent and the number of entries into the open arms by the Nepicastat-treated group suggests an anxiolytic effect.[6]

-

Tissue Collection and Analysis (Day 12): Collect blood plasma and tissues (e.g., adrenal glands, hippocampus, prefrontal cortex).[6]

Quantification of Catecholamines by HPLC-ED

Objective: To accurately measure dopamine, norepinephrine, and adrenaline levels in plasma and tissue homogenates.

-

Sample Preparation:

-

Plasma: Collect blood in heparinized tubes, centrifuge to separate plasma, and store at -80°C.

-

Tissues: Rapidly dissect and freeze tissues in liquid nitrogen. Store at -80°C. Homogenize frozen tissue in an appropriate buffer (e.g., 0.2 M perchloric acid with an internal standard).

-

-

Extraction:

-

Add activated alumina to the plasma or tissue homogenate supernatant.

-

Adjust pH to ~8.6 with Tris buffer to facilitate catecholamine binding to the alumina.

-

Wash the alumina to remove contaminants.

-

Elute the catecholamines from the alumina using a small volume of acid (e.g., 0.1 M perchloric acid).

-

-

HPLC-ED Analysis:

-

System: A high-performance liquid chromatography system equipped with a C18 reverse-phase column and an electrochemical detector.

-

Mobile Phase: A buffered solution (e.g., phosphate buffer) containing an ion-pairing agent and an organic modifier (e.g., methanol), adjusted to an acidic pH.

-

Detection: Set the electrochemical detector to an oxidizing potential that is optimal for catecholamines.

-

Quantification: Inject the extracted sample. Identify and quantify peaks based on retention time and peak height/area relative to known standards and the internal standard.

-

Future Directions and Considerations

While the initial Phase 2 trial was not successful, the strong preclinical data and clear mechanism of action suggest that Nepicastat research in PTSD should not be abandoned.

-

Patient Stratification: Future clinical trials could benefit from stratifying patients based on baseline catecholamine levels or genetic markers related to the noradrenergic or dopaminergic systems.[8] This approach may identify a subpopulation of PTSD patients who are more likely to respond to Nepicastat.

-

Combination Therapy: Investigating Nepicastat as an adjunct to standard therapies, such as SSRIs, could be a viable strategy.[1]

-

Exploring Downstream Effects: Further research into the molecular effects of Nepicastat, such as its influence on Npas4 and Bdnf gene expression, could uncover novel mechanisms for therapeutic intervention in trauma-related disorders.[12]

References

- 1. trial.medpath.com [trial.medpath.com]

- 2. Nepicastat - Wikipedia [en.wikipedia.org]

- 3. The Selective Dopamine β-Hydroxylase Inhibitor Nepicastat Attenuates Multiple Aspects of Cocaine-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cardiovascular effects of nepicastat (RS-25560-197), a novel dopamine beta-hydroxylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Treatment With Nepicastat Decreases Contextual Traumatic Memories Persistence in Post-traumatic Stress Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Treatment With Nepicastat Decreases Contextual Traumatic Memories Persistence in Post-traumatic Stress Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Treatment With Nepicastat Decreases Contextual Traumatic Memories Persistence in Post-traumatic Stress Disorder [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Therapeutic Challenges of Post-traumatic Stress Disorder: Focus on the Dopaminergic System [frontiersin.org]

- 10. Understanding the Scientific Basis of Post-Traumatic Stress Disorder (PTSD): Precision Behavioral Management Overrides Stigmatization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Role of the Dopamine Transporter (DAT) in the Development of PTSD in Preschool Children - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Molecular pathways underlying sympathetic autonomic overshooting leading to fear and traumatic memories: looking for alternative therapeutic options for post-traumatic stress disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Evaluation of the dopamine β-hydroxylase (DβH) inhibitor nepicastat in participants who meet criteria for cocaine use disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Nepicastat for Posttraumatic Stress Disorder (PTSD) in OIF/OEF Veterans [ctv.veeva.com]

Nepicastat Hydrochloride in Cocaine Dependence Studies: A Technical Guide for Drug Development Professionals

This guide provides an in-depth technical overview of Nepicastat hydrochloride, a selective dopamine β-hydroxylase inhibitor, and its investigation as a potential pharmacotherapy for cocaine dependence. It is intended for researchers, scientists, and drug development professionals actively working in the field of addiction medicine. This document synthesizes preclinical and clinical findings, outlines detailed experimental protocols, and provides insights into the scientific rationale behind the use of Nepicastat for this indication.

The Neurobiology of Cocaine Dependence and the Rationale for Noradrenergic System Modulation

Cocaine addiction is a chronic, relapsing brain disorder characterized by compulsive drug-seeking and use despite harmful consequences.[1] The powerful reinforcing effects of cocaine are primarily mediated by its ability to block the dopamine transporter (DAT), leading to increased dopamine levels in the brain's reward circuitry.[2][3] However, research has increasingly highlighted the critical role of the noradrenergic system in the pathophysiology of cocaine addiction, particularly in mediating stress- and cue-induced relapse.[2][4][5]

Cocaine also blocks the norepinephrine transporter (NET), elevating synaptic norepinephrine levels.[2][6] This increase in noradrenergic signaling is implicated in the stimulant effects of the drug, as well as the anxiety and stress responses that can trigger relapse.[4][5][6] Therefore, modulating the noradrenergic system presents a promising therapeutic strategy for cocaine dependence.

One approach to attenuating noradrenergic signaling is to inhibit the enzyme responsible for norepinephrine synthesis, dopamine β-hydroxylase (DBH). DBH catalyzes the conversion of dopamine to norepinephrine.[3][7] By inhibiting DBH, the production of norepinephrine is reduced, while the precursor, dopamine, may be increased in specific brain regions.[8][9][10] This dual action is hypothesized to reduce the aversive aspects of cocaine use and withdrawal driven by norepinephrine, while potentially enhancing prefrontal cortex dopamine levels, which are crucial for executive function and impulse control.[11]

The older, non-selective DBH inhibitor, disulfiram, has shown some efficacy in reducing cocaine use in clinical trials, lending support to this therapeutic concept.[4][12] However, disulfiram's utility is limited by its lack of specificity and adverse side effects.[8] This has led to the investigation of more selective and potent DBH inhibitors like this compound.

Pharmacology of this compound

This compound (also known as SYN117 or RS-25560-197) is a potent, selective, and orally bioavailable inhibitor of dopamine β-hydroxylase.[9][13][14]

Mechanism of Action: Nepicastat directly and competitively inhibits DBH, thereby reducing the biosynthesis of norepinephrine from dopamine.[11][15] This leads to a decrease in norepinephrine levels and a concurrent increase in dopamine levels in various tissues, including the brain.[9][10][16]

Selectivity and Potency: Nepicastat is significantly more potent and selective for DBH than disulfiram.[8][11] It exhibits a high affinity for both bovine and human DBH, with IC50 values in the low nanomolar range (8.5 nM and 9 nM, respectively).[9][14][17] Importantly, it shows negligible affinity for a wide range of other enzymes and neurotransmitter receptors, suggesting a lower potential for off-target side effects.[16][17][18]

Pharmacokinetics: Nepicastat is orally active and can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system.[9][14][15] Clinical studies have shown that Nepicastat is well-tolerated and does not alter the pharmacokinetics of cocaine or its metabolites, a significant safety advantage over disulfiram.[8][19]

Signaling Pathway of Nepicastat's Action

References

- 1. news-medical.net [news-medical.net]

- 2. The Involvement of Norepinephrine in Behaviors Related to Psychostimulant Addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ETD | The Role of Norepinephrine in Cocaine-Induced Reward, Anxiety, andRelapse | ID: tx31qj30s | Emory Theses and Dissertations [etd.library.emory.edu]

- 4. Norepinephrine and Stimulant Addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Cocaine Effects on Norepinephrine in the Amygdala [jefferson.edu]

- 7. Nepicastat - Wikipedia [en.wikipedia.org]

- 8. Evaluation of the dopamine β-hydroxylase (DβH) inhibitor nepicastat in participants who meet criteria for cocaine use disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. The dopamine beta-hydroxylase inhibitor nepicastat increases dopamine release and potentiates psychostimulant-induced dopamine release in the prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Nepicastat: a versatile therapeutic agent - pharmacological activities and clinical prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Study 30 - Phase 2: Double-Blind, Placebo-Controlled, Parallel-Group, Multi-Center Trial of Nepicastat for Cocaine Dependence - NIDA Center for Genetic Studies [nidagenetics.org]

- 13. | BioWorld [bioworld.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. The Selective Dopamine β-Hydroxylase Inhibitor Nepicastat Attenuates Multiple Aspects of Cocaine-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 16. rndsystems.com [rndsystems.com]

- 17. selleckchem.com [selleckchem.com]

- 18. Nepicastat (hydrochloride) - Applications - CAT N°: 22126 [bertin-bioreagent.com]

- 19. Evaluation of the dopamine β-hydroxylase (DβH) inhibitor nepicastat in participants who meet criteria for cocaine use disorder - PubMed [pubmed.ncbi.nlm.nih.gov]